molecular formula C17H25FN2O3 B6017170 1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-[(isopropylamino)methyl]-2-piperidinone

1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-[(isopropylamino)methyl]-2-piperidinone

Cat. No. B6017170
M. Wt: 324.4 g/mol
InChI Key: MYZWFBJCCYJBEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-[(isopropylamino)methyl]-2-piperidinone, also known as FMI-707, is a novel drug compound that has gained attention in the scientific community due to its potential therapeutic uses. FMI-707 is a small molecule inhibitor of the protein bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression.

Mechanism of Action

1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-[(isopropylamino)methyl]-2-piperidinone works by binding to the bromodomain of BRD4, preventing it from interacting with acetylated histones and other proteins involved in the regulation of gene expression. This leads to a decrease in the expression of genes that are regulated by BRD4, including those involved in cancer cell proliferation and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells and reduce inflammation. This compound has also been shown to have an effect on the immune system, specifically on the differentiation and function of T cells.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-[(isopropylamino)methyl]-2-piperidinone in lab experiments is its specificity for BRD4. This compound has been shown to have minimal off-target effects, making it a useful tool for studying the role of BRD4 in various biological processes. However, one limitation of using this compound is its solubility. This compound has low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on 1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-[(isopropylamino)methyl]-2-piperidinone. One area of interest is in the development of this compound as a therapeutic agent for cancer and inflammatory diseases. Clinical trials will be needed to determine the safety and efficacy of this compound in humans. Another area of research is in the identification of biomarkers that can predict response to this compound treatment. This could help to identify patients who are most likely to benefit from this compound therapy. Finally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various biological processes.

Synthesis Methods

The synthesis of 1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-[(isopropylamino)methyl]-2-piperidinone involves several steps, including the reaction of 2-fluoro-5-methoxybenzyl chloride with 3-hydroxy-3-[(isopropylamino)methyl]-2-piperidinone in the presence of a base to form the intermediate product. This intermediate product is then treated with a palladium catalyst to form the final product, this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-[(isopropylamino)methyl]-2-piperidinone has been the subject of numerous scientific studies due to its potential therapeutic uses. One area of research is in the treatment of cancer. BRD4 has been shown to play a role in the development and progression of cancer, and inhibition of BRD4 with this compound has been shown to have anti-tumor effects in preclinical studies. Another area of research is in the treatment of inflammatory diseases. BRD4 has been implicated in the regulation of inflammatory gene expression, and this compound has been shown to have anti-inflammatory effects in preclinical studies.

properties

IUPAC Name

1-[(2-fluoro-5-methoxyphenyl)methyl]-3-hydroxy-3-[(propan-2-ylamino)methyl]piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O3/c1-12(2)19-11-17(22)7-4-8-20(16(17)21)10-13-9-14(23-3)5-6-15(13)18/h5-6,9,12,19,22H,4,7-8,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZWFBJCCYJBEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1(CCCN(C1=O)CC2=C(C=CC(=C2)OC)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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